Cas no 76863-84-8 (L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]-)

L-Tyrosine, O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]-, is a chemically modified tyrosine derivative featuring a tert-butyl ether group and a 3-nitro-2-pyridinylthio substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, which enable selective reactivity and potential applications in peptide modification or prodrug development. The tert-butyl group enhances steric protection, while the nitro-pyridinylthio moiety offers versatility for further functionalization. Its well-defined molecular structure ensures reproducibility in synthetic pathways, making it a valuable intermediate for specialized chemical applications. The compound’s stability under controlled conditions further supports its utility in research and industrial settings.
L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]- structure
76863-84-8 structure
Product Name:L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]-
CAS No:76863-84-8
MF:C18H21N3O5S
MW:391.44144320488
CID:548601
PubChem ID:53471746
Update Time:2025-10-30

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]-
    • (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid
    • N-(3-NITRO-2-PYRIDINESULFENYL)-L-LEUCINE
    • N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-BUTYL-L-TYROSINE
    • AG-H-06976
    • CTK5E3516
    • N-(3-NITRO-2-PYRIDINESULFENYL)-O-T-*BUTY L-L-TYROSIN
    • N-(3-nitro-2-pyridinesulfenyl)-O-T-*butyl-L-tyros
    • N-(3-NITRO-2-PYRIDINESULFENYL)-O-TERT-BUTYL-L-TYROSINE
    • O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine
    • DTXSID70703733
    • (S)-3-(4-(tert-Butoxy)phenyl)-2-(((3-nitropyridin-2-yl)thio)amino)propanoic acid
    • 76863-84-8
    • (S)-3-(4-tert-butoxyphenyl)-2-(3-nitropyridin-2-ylthioamino)propanoic acid
    • CS-0201798
    • HY-W142012
    • Inchi: 1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1
    • InChI Key: DTMLYWDPCJWGPQ-AWEZNQCLSA-N
    • SMILES: S(C1C(=CC=CN=1)[N+](=O)[O-])N[C@H](C(=O)O)CC1C=CC(=CC=1)OC(C)(C)C

Computed Properties

  • Exact Mass: 391.12033
  • Monoisotopic Mass: 391.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 143Ų

Experimental Properties

  • PSA: 114.59

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]- Security Information

  • WGK Germany:3

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Additional information on L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]-

L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio]: A Comprehensive Overview

The compound with CAS No. 76863-84-8, commonly referred to as L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio], is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an L-Tyrosine backbone with specific substituents that enhance its chemical and biological properties. The L-Tyrosine moiety serves as the foundation, while the O-(1,1-dimethylethyl) and N-[(3-nitro-2-pyridinyl)thio] groups contribute to its functional diversity.

Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents. The L-Tyrosine component is well-known for its role in biosynthesis and metabolism, while the addition of the O-(1,1-dimethylethyl) group introduces steric effects that can influence the molecule's solubility and bioavailability. Furthermore, the N-[(3-nitro-2-pyridinyl)thio] substituent imparts unique electronic properties, making it a promising candidate for use in drug design.

One of the most exciting developments involving this compound is its potential role in neuroprotective therapies. Research has shown that derivatives of L-Tyrosine can modulate neurotransmitter pathways, offering a new avenue for treating neurodegenerative diseases such as Parkinson's disease. The inclusion of the N-[(3-nitro-2-pyridinyl)thio] group has been found to enhance the molecule's ability to cross the blood-brain barrier, a critical factor for its efficacy in such treatments.

In addition to its pharmacological applications, this compound has also been explored for its potential in biotechnology. The O-(1,1-dimethylethyl) group has been shown to improve the stability of the molecule under various environmental conditions, making it suitable for use in enzyme-catalyzed reactions. This property has led to its consideration as a precursor in the synthesis of complex biomolecules.

The synthesis of L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio] involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized reaction conditions to maximize yield and purity, ensuring that the compound meets rigorous quality standards for both research and industrial applications.

From an environmental perspective, studies have been conducted to assess the biodegradability and ecological impact of this compound. Results indicate that it exhibits moderate biodegradability under aerobic conditions, with specific microbial communities playing a key role in its breakdown. These findings are crucial for ensuring sustainable practices in its production and disposal.

In conclusion, L-Tyrosine,O-(1,1-dimethylethyl)-N-[(3-nitro-2-pyridinyl)thio] represents a versatile molecule with significant potential across multiple fields. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and biotechnology. As ongoing research continues to uncover new applications and optimizations, this compound is poised to play an increasingly important role in advancing scientific knowledge and practical applications.

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